molecular formula C5H6Cl2N2O2S B1358364 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride CAS No. 88398-87-2

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1358364
CAS No.: 88398-87-2
M. Wt: 229.08 g/mol
InChI Key: UWZZQKFFJSYPAL-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 88398-87-2) is a versatile chemical building block primarily used as a sulfonylating agent in organic and medicinal chemistry research. This compound is a derivative of pyrazole, a privileged scaffold in drug discovery, and features a reactive sulfonyl chloride group. This functional group allows researchers to efficiently introduce the sulfonyl moiety into other molecules, such as amines and alcohols, to create sulfonamides or sulfonate esters through nucleophilic substitution reactions. These reactions are fundamental for developing compounds with potential biological activity, making this reagent valuable for constructing libraries of novel molecules for high-throughput screening. The compound requires specific handling and storage conditions to maintain its stability and reactivity. It is recommended to be stored in an inert atmosphere at 2-8°C . Researchers must note that this compound is classified with the hazard statements H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . Standard safety precautions include using personal protective equipment and working in a well-ventilated fume hood. The UN number is 3261 and the packing group is II . The molecular formula is C 5 H 6 Cl 2 N 2 O 2 S and its molecular weight is 229.08 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZQKFFJSYPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623126
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-87-2
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position. The general reaction scheme is as follows:

4-Chloro-1,3-dimethyl-1H-pyrazole+Chlorosulfonic acid4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride\text{4-Chloro-1,3-dimethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride} 4-Chloro-1,3-dimethyl-1H-pyrazole+Chlorosulfonic acid→4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically require mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from these reactions are sulfonamide derivatives, which have various applications in medicinal chemistry and agrochemistry .

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules
This compound serves as an essential intermediate in the synthesis of bioactive molecules with potential therapeutic properties. Notably, it has been investigated for its antibacterial, anti-inflammatory, and anticancer activities. Research indicates that derivatives of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exhibit significant enzyme inhibition, which is crucial for developing new pharmaceuticals .

Case Study: Antimicrobial Activity
In one study, derivatives of this compound were tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The structural characteristics of the compound allow it to effectively disrupt key enzymatic functions critical to bacterial growth .

Agrochemistry

Development of Herbicides and Fungicides
The compound is utilized in the formulation of agrochemicals, specifically herbicides and fungicides. Its ability to inhibit specific enzymes in plants and fungi makes it a valuable component in agricultural applications. For instance, compounds derived from 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride have shown potent activity against plant pathogens .

Materials Science

Synthesis of Advanced Materials
In materials science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials. Its unique electronic and optical properties make it suitable for developing innovative materials with tailored functionalities .

Coordination Chemistry

Reagent in Organic Synthesis
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride acts as a reagent in organic synthesis for preparing various pyrazole derivatives. Its reactivity allows it to form diverse derivatives with different functional groups, making it a versatile tool in synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the structure of the sulfonamide derivative formed .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Sulfonyl Chloride Substitution

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
  • Molecular Formula : C₅H₆Cl₂N₂O₂S
  • Molecular Weight : 235.08 g/mol (calculated), 236.72 g/mol (reported) .
  • Key Difference : The sulfonyl chloride group is at position 4 instead of 5.
  • Implications: Reactivity: Positional isomerism affects steric and electronic environments. Applications: Positional differences influence regioselectivity in downstream reactions, such as coupling with amines or alcohols.

Substituent Variations

4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
  • Molecular Formula : C₆H₆F₂ClN₂O₂S
  • Molecular Weight : 254.64 g/mol (estimated) .
  • Key Difference : Chlorine at position 4 is replaced with a difluoromethyl (-CF₂H) group.
  • Stability: Fluorine substituents may improve metabolic stability in pharmaceutical applications.
4-chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
  • Molecular Formula : C₈H₁₃ClN₂O₂S
  • Molecular Weight : 229.09 g/mol .
  • Key Difference : The 1-methyl group is replaced with a bulkier 2-methylpropyl (-CH₂CH(CH₃)₂) substituent.
  • Implications :
    • Steric Effects : Increased steric bulk may hinder reactions at the sulfonyl chloride group but could improve selectivity in certain coupling reactions.
    • Solubility : Longer alkyl chains may enhance lipophilicity, affecting solubility in polar solvents.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Sulfonyl Cl) Key Substituent Differences Commercial Status
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride C₅H₆Cl₂N₂O₂S 236.72 5 -Cl at C4 Discontinued
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride C₅H₆Cl₂N₂O₂S 235.08 4 -Cl at C5 Available
4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride C₆H₆F₂ClN₂O₂S 254.64 5 -CF₂H at C4 Available (High cost)
4-chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride C₈H₁₃ClN₂O₂S 229.09 5 -CH₂CH(CH₃)₂ at N1 Not reported

Research Findings and Discrepancies

  • Molecular Weight Inconsistencies : reports a molecular weight of 236.72 g/mol for the target compound, while calculations for C₅H₆Cl₂N₂O₂S yield 235.08 g/mol . This discrepancy may arise from typographical errors or impurities in reported samples .
  • Reactivity Trends : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₂H) exhibit enhanced reactivity in nucleophilic substitutions compared to -Cl analogues .
  • Pharmacological Potential: Pyrazole derivatives with sulfonyl chloride groups are precursors to bioactive molecules, as seen in related compounds like 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, which is explored for pharmaceutical applications .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 88398-87-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the dimethyl groups at the 1 and 3 positions are critical for its pharmacological profile.

The biological activity of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is primarily attributed to its role as an inhibitor of specific enzymes involved in various biochemical pathways. It acts through:

  • Enzyme Inhibition : It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation.
  • Interaction with Biological Targets : The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins involved in cell cycle regulation and apoptosis induction .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride:

  • Anticancer Activity :
    • A study reported that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values for different cell lines were recorded, indicating significant potency against tumor growth .
  • Anti-inflammatory Activity :
    • In an experimental model of inflammation, this compound significantly reduced edema in carrageenan-induced paw edema tests. The results indicated a dose-dependent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeIC50 Value (µM)Reference
Anticancer (various cell lines)Cell viability assay10 - 30
Anti-inflammatory (COX-2 inhibition)COX inhibition assay23.8 - 42.1

Pharmacokinetics

The pharmacokinetic profile of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride suggests favorable absorption due to its lipophilicity, allowing it to penetrate cellular membranes effectively. Its distribution within tissues is influenced by its chemical structure, which facilitates interaction with intracellular targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride to maximize yield?

  • Methodological Answer : Synthesis optimization involves testing solvents (ethanol, methanol, acetone), catalysts (e.g., K2_2CO3_3, ZnCl2_2), and reaction times (9–13 hours). For pyrazole sulfonyl chlorides, chlorination agents like POCl3_3 or SOCl2_2 under reflux are typical. Adjusting stoichiometry and temperature (e.g., 80–100°C) can improve yields (77–89% reported for analogous compounds) . Parallel monitoring via TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Use FT-IR to confirm sulfonyl chloride (-SO2_2Cl) stretching (~1370 cm1^{-1} and 1170 cm1^{-1}) and pyrazole ring vibrations. 1^1H/13^{13}C NMR identifies substituent positions (e.g., methyl groups at 1,3-positions). LC-MS verifies molecular weight and purity, while elemental analysis cross-checks composition. For crystalline derivatives, X-ray diffraction resolves structural ambiguities .

Q. How can solubility and stability be assessed for storage and experimental use?

  • Methodological Answer : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (DCM, chloroform). Stability is evaluated via accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC stability-indicating assays . Store under inert atmosphere at -20°C to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). ADME/Tox profiling (via SwissADME or ADMETLab) predicts pharmacokinetics, while QSAR models correlate structural features (e.g., substituent electronegativity) with activity. Cross-validate with in vitro assays (e.g., enzyme inhibition) .

Q. How should discrepancies between elemental analysis and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or hydration. Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula. Repeat elemental analysis under dry conditions or purify via column chromatography (silica gel, ethyl acetate/hexane). For crystalline samples, single-crystal XRD provides definitive structural validation .

Q. What strategies mitigate byproduct formation during sulfonation/chlorination reactions?

  • Methodological Answer : Optimize reagent addition order (e.g., add chlorinating agents slowly to control exothermicity). Use scavengers (e.g., DIPEA) to neutralize HCl byproducts. Monitor reaction progress via in situ FT-IR or Raman spectroscopy to detect intermediate species. For scale-up, employ flow chemistry to enhance heat/mass transfer .

Q. How can structural modifications enhance selectivity in biological assays?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to modulate electronic effects. Replace methyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions. Test derivatives in competitive binding assays with radiolabeled ligands to quantify selectivity ratios .

Safety and Handling

Q. What protocols are recommended for safe handling of this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, goggles) due to its reactivity as a sulfonyl chloride. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers with desiccants to prevent moisture-induced degradation .

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